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Compound of Interest

Compound Name: Antibacterial agent 216

Cat. No.: B15568340 Get Quote

The designation "Antibacterial agent 216" is not a singular entity but rather a label applied to

at least three distinct chemical compounds, each with unique structural features, mechanisms

of action, and antimicrobial profiles. This technical guide provides an in-depth review of the

available scientific literature on these agents, targeting researchers, scientists, and drug

development professionals. The compounds covered are: a dimeric angucycline known as

Difluostatin A, the fungal metabolite 5-butyl-2-pyridine carboxylic acid, and a novel anti-

tubercular agent, Redx03863, which inhibits DNA gyrase. This review will clearly delineate the

properties and experimental data associated with each molecule.

Difluostatin A: A Dimeric Angucycline
Difluostatin A is a novel heterodimeric angucycline. It was isolated from the heterologous

expression of the fluostatin gene cluster from Micromonospora rosaria SCSIO N160 in the host

Streptomyces coelicolor YF11.

Antibacterial Activity
Difluostatin A has demonstrated activity against both Gram-negative and Gram-positive

bacteria. In contrast, its monomeric precursor, fluostatin C, showed no antibacterial activity,

highlighting the importance of dimerization for its biological function.
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Compound Bacterial Strain MIC (µg/mL) Reference

Difluostatin A (216)

Klebsiella

pneumoniae ATCC

13883

4 [1]

Aeromonas hydrophila

ATCC 7966
4 [1]

Staphylococcus

aureus ATCC 29213
8 [1]

Trimethoprim (Control)

Klebsiella

pneumoniae ATCC

13883

0.25 [1]

Aeromonas hydrophila

ATCC 7966
0.25 [1]

Staphylococcus

aureus ATCC 29213
4 [1]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The specific experimental protocol for the MIC

determination of Difluostatin A was not detailed in the reviewed literature. However, standard

broth microdilution methods are typically employed for such assessments.

5-butyl-2-pyridine carboxylic acid: A Fungal
Metabolite
This broad-spectrum antimicrobial compound was isolated from the fungus Aspergillus

fumigatus nHF-01. It has shown efficacy against a range of human pathogenic bacteria.

Antibacterial and Antibiofilm Activity
5-butyl-2-pyridine carboxylic acid exhibits both bactericidal and antibiofilm properties. Its

minimum inhibitory (MIC) and minimum bactericidal concentrations (MBC) have been

determined against several pathogens.
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Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference

Bacillus subtilis 129 258.5 [2][3]

Escherichia coli 129 258.5 [2][3]

Staphylococcus

aureus
129 258.5 [2][3]

Salmonella enterica 129 258.5 [2][3]

Enterococcus faecalis 129 258.5 [2][3]

Klebsiella

pneumoniae
129 258.5 [2][3]

Antibiofilm Activity: The compound demonstrated moderate inhibitory effects on biofilm

formation, with a 22.30% inhibition of Bacillus subtilis biofilm at a concentration of 129 µg/mL.

[3]

Synergistic Effects
The combination of 5-butyl-2-pyridine carboxylic acid with conventional antibiotics has been

shown to produce synergistic or additive effects.

Combination Effect Reference

5-butyl-2-pyridine carboxylic

acid + Streptomycin
Synergistic [1][2]

5-butyl-2-pyridine carboxylic

acid + Ciprofloxacin
Additive [1][2]

5-butyl-2-pyridine carboxylic

acid + Vancomycin
Additive [1][2]

Mechanism of Action
In silico molecular docking studies suggest that 5-butyl-2-pyridine carboxylic acid targets

Quinol-Fumarate Reductase, a key respiratory enzyme in bacteria.[1][2] This interaction is
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predicted to disrupt the bacterial electron transport chain, leading to cell death. Experimental

evidence supports this, showing that the compound causes rupture and complete dissolution of

the bacterial cell integrity.[1][2]

Proposed Mechanism of 5-butyl-2-pyridine carboxylic acid
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Caption: Proposed mechanism of action for 5-butyl-2-pyridine carboxylic acid.

Experimental Protocols
MIC and MBC Determination: The minimum inhibitory concentration (MIC) and minimum

bactericidal concentration (MBC) of the purified compound were determined against various

pathogenic bacteria using a standard broth microdilution method in 96-well microtiter plates.

Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of

10^5 CFU/mL in Mueller-Hinton Broth (MHB). The compound was serially diluted in the wells,

and the plates were incubated at 37°C for 24 hours. The MIC was recorded as the lowest

concentration with no visible bacterial growth. For MBC determination, aliquots from the clear

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://journals.asm.org/doi/abs/10.1128/aac.00669-22
https://ueaeprints.uea.ac.uk/id/eprint/76470/1/Published_Version.pdf
https://www.benchchem.com/product/b15568340?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


wells were plated on Mueller-Hinton Agar (MHA) and incubated. The MBC was the lowest

concentration that resulted in a ≥99.9% reduction in the initial inoculum.[3]

Synergy Assay (Checkerboard Method): The synergistic effects were evaluated using a

checkerboard microdilution assay. Serial dilutions of 5-butyl-2-pyridine carboxylic acid and a

second antibiotic (streptomycin, ciprofloxacin, or vancomycin) were prepared in a 96-well plate.

The fractional inhibitory concentration index (FICI) was calculated to determine the nature of

the interaction (synergistic, additive, or antagonistic).[1][2]

Redx03863: A Mycobacterial DNA Gyrase Inhibitor
While not explicitly named "Compound 2a" in the primary literature, the anti-tubercular agent

referred to as "Antibacterial agent 216 (Compound 2a)" in chemical supplier databases aligns

with the characteristics of novel DNA gyrase inhibitors. A key example from recent literature is

Redx03863, a potent inhibitor of mycobacterial DNA gyrase.

Antibacterial and Enzyme Inhibitory Activity
Redx03863 is active against both Gram-positive and Gram-negative bacteria, with notable

potency against mycobacteria. Its mechanism of action is the inhibition of the ATPase activity of

DNA gyrase.

Compound Bacterial Strain MIC (µg/mL) Reference

Redx03863
Staphylococcus

aureus ATCC 29213
1 [2]

Enterococcus faecalis

ATCC 29212
2 [2]

Streptococcus

pneumoniae ATCC

49619

0.5 [2]

Escherichia coli ATCC

25922
>64 [2]

Mycobacterium

smegmatis mc2 155
0.25 [2]
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Compound Enzyme IC50 (nM) Reference

Redx03863
M. tuberculosis DNA

Gyrase ATPase
200 [2]

Mechanism of Action
Redx03863 targets the ATPase domain of the GyrB subunit of DNA gyrase. X-ray

crystallography has shown that it binds to a site adjacent to the ATP-binding pocket. By

occupying this site, it prevents ATP from binding, thereby inhibiting the enzyme's supercoiling

activity, which is essential for DNA replication and repair.[2][4]
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Mechanism of Redx03863 Action
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Caption: Inhibition of DNA gyrase by Redx03863.

Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): MICs were determined by broth

microdilution in 96-well plates according to the Clinical and Laboratory Standards Institute

(CLSI) guidelines. Bacteria were grown to the mid-logarithmic phase and diluted in appropriate

broth media (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for M.
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smegmatis). The compounds were serially diluted in the plates, and a final bacterial inoculum

of approximately 5 × 10^5 CFU/mL was added. Plates were incubated at 37°C for 18-24 hours

(or longer for mycobacteria), and the MIC was defined as the lowest concentration of the

compound that completely inhibited visible growth.[2]

DNA Gyrase ATPase Assay: The ATPase activity of M. tuberculosis DNA gyrase was measured

using a pyruvate kinase/lactate dehydrogenase-linked assay. This assay couples the

production of ADP by gyrase to the oxidation of NADH, which can be monitored by the

decrease in absorbance at 340 nm. Assays were performed in the presence of varying

concentrations of the inhibitor to determine the IC50 value, which is the concentration of

inhibitor required to reduce enzyme activity by 50%.[2]

Pyruvate Kinase Inhibitor "Compound 216"
A US patent (US20170216252A1) describes a series of compounds that act as inhibitors of

bacterial pyruvate kinase, an essential enzyme in glycolysis. Within this patent, a "compound

216" is mentioned. However, without access to the full text and supplementary data of the

patent, the specific chemical structure and quantitative antibacterial data for this particular

compound could not be definitively ascertained for this review. The proposed mechanism for

this class of compounds is the inhibition of bacterial growth through the disruption of a key

metabolic pathway.

Conclusion
The term "Antibacterial agent 216" is ambiguous and refers to several distinct molecules with

different origins, structures, and mechanisms of action. Difluostatin A is a dimeric angucycline

with activity against Gram-positive and Gram-negative bacteria. 5-butyl-2-pyridine carboxylic

acid is a fungal metabolite that targets the bacterial respiratory chain and shows synergistic

effects with other antibiotics. Redx03863 is a potent anti-mycobacterial agent that inhibits the

ATPase activity of DNA gyrase. Finally, a patent describes a bacterial pyruvate kinase inhibitor

also designated as compound 216. It is imperative for researchers and drug developers to be

aware of these distinctions and to refer to these compounds by their specific chemical names

to avoid confusion in future research and development efforts. Further investigation into each of

these molecules could yield promising new leads in the fight against bacterial infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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